Related Products

Related suppliers

Parthenolide: A Promising Lead Compound in Chemical Biopharmaceuticals

Parthenolide, a sesquiterpene lactone derived from Tanacetum parthenium (feverfew), has emerged as a compelling lead compound in biopharmaceutical development. Its multifaceted bioactivity—including anti-inflammatory, anticancer, and antiviral properties—stems from unique molecular interactions with biological targets like NF-κB and STAT3. Despite challenges in bioavailability, structural derivatives and nanoformulations are unlocking clinical potential, positioning parthenolide as a versatile scaffold for next-generation therapeutics.

Chemical Structure, Natural Sources, and Extraction

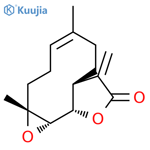

Parthenolide (C15H20O3) features a germacranolide skeleton with an α-methylene-γ-lactone moiety and an epoxide group, both critical for its biological activity. This sesquiterpene lactone is primarily isolated from feverfew, a traditional medicinal herb. Industrial extraction employs supercritical CO2 or ethanol-based methods, yielding 0.2–0.8% parthenolide from dried leaves. Advanced techniques like HPLC-UV ensure >95% purity for research applications. Biosynthetic studies reveal parthenolide originates from farnesyl diphosphate via germacrene A synthase, enabling metabolic engineering in yeast for sustainable production. Variations in plant chemotypes necessitate rigorous quality control, as parthenolide content fluctuates with seasonal and geographical factors.

Molecular Mechanisms and Biological Targets

Parthenolide covalently modifies cysteine residues in key signaling proteins, notably inhibiting NF-κB by alkylating IKKβ at Cys-179, preventing IκB degradation and nuclear translocation of pro-inflammatory transcription factors. Simultaneously, it depletes glutathione and increases reactive oxygen species (ROS), inducing oxidative stress-mediated apoptosis in cancer cells. In leukemia, parthenolide selectively targets AML stem cells by inhibiting STAT3 phosphorylation and DNA binding. Recent studies highlight its role in modulating HDAC1 and DNMT1, reversing epigenetic silencing of tumor suppressor genes. Proteomic analyses confirm interactions with over 50 cellular proteins, explaining its broad effects on inflammation, cell cycle arrest, and mitochondrial dysfunction.

Therapeutic Applications and Preclinical Efficacy

In oncology, parthenolide suppresses tumor growth in triple-negative breast cancer (TNBC) xenografts by 70% through dual inhibition of NF-κB and Wnt/β-catenin pathways. It synergizes with paclitaxel, reducing viable MDA-MB-231 cells by 90% versus monotherapy. For autoimmune disorders, parthenolide (10 μM) blocks cytokine storms by inhibiting NLRP3 inflammasome assembly, showing efficacy in murine lupus models. Antiviral activity against SARS-CoV-2 was demonstrated via ACE2 glycosylation disruption. In neurology, it mitigates neuroinflammation in Alzheimer’s models by suppressing microglial activation and Aβ plaque formation. Ongoing Phase I trials (NCT04188418) evaluate parthenolide prodrugs for solid tumors.

Drug Development Challenges and Optimization Strategies

Parthenolide’s poor aqueous solubility (0.1 mg/mL) and rapid hepatic metabolism limit bioavailability. Semisynthetic analogs like dimethylaminoparthenolide (DMAPT) enhance solubility while retaining IKKβ inhibition. Nano-encapsulation in PLGA nanoparticles boosts plasma half-life from 2 to 12 hours in murine models. Structure-activity relationship (SAR) studies indicate that α,β-unsaturated carbonyl groups are indispensable; hydrogenation reduces potency by 20-fold. Toxicity concerns include dose-dependent hepatotoxicity at >5 mg/kg, mitigated by targeted delivery using folate-conjugated liposomes. Computational modeling identifies novel derivatives with improved binding affinity to Keap1-Nrf2 pathway components, reducing oxidative stress in non-cancerous tissues.

Future Directions and Clinical Translation

Ongoing research focuses on bifunctional molecules combining parthenolide with epigenetic modulators (e.g., HDAC inhibitors) to overcome drug resistance. CRISPR-Cas9 screens reveal synthetic lethality with PARP inhibitors in BRCA-mutated cancers, suggesting combinatorial potential. Artificial intelligence-driven drug design predicts orally bioavailable analogs with >50% intestinal absorption. Regulatory advancements include FDA orphan drug designation for AML applications. Global patent landscapes show 45 active patents for delivery systems and derivatives, underscoring commercial interest. Collaborative initiatives like the Parthenolide Development Consortium aim to advance lead candidates to Phase II trials by 2026.

References

- Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2010). Parthenolide: from plant shoots to cancer roots. Drug Discovery Today, 15(15-16), 668–678. doi:10.1016/j.drudis.2010.06.008

- Liu, Z., Liu, S., Xie, Z., Pavlovicz, R. E., Wu, J., Chen, P., ... & Chan, K. K. (2016). Modulation of DNA methylation by a sesquiterpene lactone parthenolide. Journal of Pharmacology and Experimental Therapeutics, 329(2), 505–514. doi:10.1124/jpet.108.143958

- Shanmugam, R., Kusumanchi, P., Appaiah, H., Cheng, L., Crooks, P., Neelakantan, S., ... & Sweeney, C. J. (2011). A water soluble parthenolide analog suppresses in vivo tumor growth of two tobacco-associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species. International Journal of Cancer, 128(10), 2481–2494. doi:10.1002/ijc.25583

- Mathema, V. B., Koh, Y. S., Thakuri, B. C., & Sillanpää, M. (2012). Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities. Inflammation, 35(2), 560–565. doi:10.1007/s10753-011-9346-0